(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1334721-69-5
VCID: VC11696529
InChI: InChI=1S/C16H16O4/c1-11-4-8-16(20-11)14(17)7-5-12-10-13(18-2)6-9-15(12)19-3/h4-10H,1-3H3/b7-5+
SMILES: CC1=CC=C(O1)C(=O)C=CC2=C(C=CC(=C2)OC)OC
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol

(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

CAS No.: 1334721-69-5

Cat. No.: VC11696529

Molecular Formula: C16H16O4

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one - 1334721-69-5

Specification

CAS No. 1334721-69-5
Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
IUPAC Name (E)-3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Standard InChI InChI=1S/C16H16O4/c1-11-4-8-16(20-11)14(17)7-5-12-10-13(18-2)6-9-15(12)19-3/h4-10H,1-3H3/b7-5+
Standard InChI Key AABYHXILLYTODR-FNORWQNLSA-N
Isomeric SMILES CC1=CC=C(O1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC
SMILES CC1=CC=C(O1)C(=O)C=CC2=C(C=CC(=C2)OC)OC
Canonical SMILES CC1=CC=C(O1)C(=O)C=CC2=C(C=CC(=C2)OC)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

DMPF-1 belongs to the chalcone family (1,3-diarylprop-2-en-1-one), featuring a planar conjugated system between the carbonyl group (C=O) and the adjacent double bond (C=C). The (2E) configuration ensures trans spatial alignment of the aromatic substituents, critical for molecular interactions. Key structural components include:

  • Aromatic Ring A: 2,5-Dimethoxyphenyl group, where methoxy (-OCH₃) substituents at positions 2 and 5 enhance electron-donating resonance effects.

  • Heterocyclic Ring B: 5-Methylfuran, a oxygen-containing heterocycle with a methyl group at position 5, contributing to hydrophobic interactions.

The molecular formula is C16H16O4\text{C}_{16}\text{H}_{16}\text{O}_4, with a molar mass of 272.29 g/mol .

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Registry Number1403562-55-9
Molecular FormulaC16H16O4\text{C}_{16}\text{H}_{16}\text{O}_4
Molecular Weight272.29 g/mol
IUPAC Name(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Synthesis and Reaction Pathways

Claisen-Schmidt Condensation

DMPF-1 is synthesized via base-catalyzed condensation between 2,5-dimethoxyacetophenone and 5-methylfurfural. The reaction proceeds under reflux in ethanol with sodium hydroxide, achieving yields of 68–72% .

Ar–CO–CH3+Ar’–CHONaOH, EtOHAr–CH=CH–CO–Ar’+H2O\text{Ar–CO–CH}_3 + \text{Ar'–CHO} \xrightarrow{\text{NaOH, EtOH}} \text{Ar–CH=CH–CO–Ar'} + \text{H}_2\text{O}

Key parameters:

  • Temperature: 70–80°C to favor kinetic control and E-isomer formation.

  • Solvent: Ethanol balances polarity and solubility of reactants.

Purification and Characterization

Crude product is recrystallized from ethanol, yielding pale-yellow crystals. Structural confirmation employs:

  • FT-IR: Strong absorption at 1655 cm⁻¹ (C=O stretch) and 1602 cm⁻¹ (C=C) .

  • ¹H NMR: Doublets at δ 7.82 (H-α) and δ 7.12 (H-β) with J=15.6HzJ = 15.6 \, \text{Hz}, confirming trans configuration .

Toxicological Profile

Acute Toxicity

A single oral dose of 1000 mg/kg in Swiss albino mice induced no mortality or behavioral abnormalities over 14 days. No significant changes in body weight or organ morphology (liver, kidney, heart) were observed .

Subacute Toxicity

Repeated dosing (0.1–10 mg/kg/day for 28 days) revealed:

  • Hematological Parameters: Hemoglobin (12.4–13.1 g/dL), WBC count (4.2–5.6 × 10³/μL) within normal ranges.

  • Biochemical Markers: ALT (28–34 U/L), creatinine (0.45–0.52 mg/dL) comparable to controls .

Histopathological analysis confirmed intact hepatic cord architecture and absence of renal tubular necrosis .

Pharmacological Activities

Analgesic Efficacy

In the acetic acid-induced writhing test, DMPF-1 (10 mg/kg) reduced abdominal contractions by 74%, outperforming aspirin (62%) . Mechanistically, it inhibits cyclooxygenase-2 (COX-2) with IC50=1.8μM\text{IC}_{50} = 1.8 \, \mu\text{M}, sparing COX-1 (IC50>50μM\text{IC}_{50} > 50 \, \mu\text{M}) .

Anti-Inflammatory Action

DMPF-1 (5 mg/kg) suppressed carrageenan-induced paw edema by 68% at 6 hours, comparable to celecoxib (72%). This correlates with reduced TNF-α levels (142 pg/mL vs. 210 pg/mL in controls) .

Comparative Analysis with Structural Analogues

Table 2: Biological Activity of Chalcone Derivatives

CompoundCOX-2 IC50(μM)\text{IC}_{50} (\mu\text{M})Analgesic Efficacy (% Inhibition)
DMPF-11.8 74
(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one3.258
Celecoxib (Reference)0.04 82

The 2,5-dimethoxy substitution in DMPF-1 enhances electron donation, stabilizing enzyme-inhibitor complexes versus chloro-substituted analogues.

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